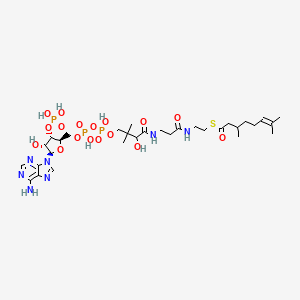
Citronellyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citronellyl-CoA is an organic molecule.
科学的研究の応用
Biochemical Properties
Citronellyl-CoA is primarily involved in the catabolism of acyclic monoterpenoids, such as citronellol and citronellate. The enzymatic activity associated with this compound is critical for the degradation of these compounds in various microorganisms, particularly Pseudomonas aeruginosa.
Key Enzymes Involved
-
This compound Dehydrogenase :
- Two isoenzymes have been identified: AtuD and PA1535.
- AtuD exhibits high specificity for this compound with a maximum velocity (Vmax) of 850 mU mg⁻¹ and a low Michaelis constant (Km) of 1.6 µM, indicating a strong affinity for its substrate .
- PA1535 shows a Vmax of 2450 mU mg⁻¹ but a higher Km of 18 µM, suggesting it has broader substrate specificity .
- Isohexenyl-Glutaconyl-CoA Hydratase :
Metabolic Pathways
The utilization of this compound in microbial metabolism involves several interconnected pathways:
- Acyclic Terpene Utilization Pathway (Atu) : This pathway includes multiple enzymes that facilitate the conversion of citronellol to this compound and further into other metabolites. Key enzymes include:
- Leucine-Isovalerate Utilization Pathway (Liu) : This pathway works in conjunction with the Atu pathway to facilitate the breakdown of terpenoids into usable carbon sources for bacterial growth .
Study on Pseudomonas aeruginosa
Recent research has highlighted the role of this compound in Pseudomonas aeruginosa's ability to utilize terpenoids as carbon sources. A quantitative proteome analysis revealed that 187 proteins were significantly upregulated when the bacteria were grown in the presence of citronellate compared to octanoate. Notably, proteins from both the Atu and Liu pathways were among those increased in abundance, underscoring their importance in terpene catabolism .
Table: Proteins Involved in this compound Metabolism
| Locus | Gene | Function | Fold Change in Expression | P Value by ANOVA |
|---|---|---|---|---|
| PA1535 | atuD | This compound dehydrogenase | 39.9 | 2.13E−05 |
| PA2886 | atuA | Protein of citronellol catabolism | 92.8 | 2.40E−07 |
| PA2887 | atuB | Putative dehydrogenase | 115.6 | 5.71E−05 |
| PA2011 | liuE | 3-Hydroxy-3-methylglutaryl-CoA lyase | 13.5 | 5.46E−04 |
This table summarizes key proteins involved in the metabolism of this compound and their expression changes under different growth conditions.
Biotechnological Applications
The understanding of this compound metabolism opens avenues for biotechnological applications:
- Bioremediation : Utilizing Pseudomonas aeruginosa strains engineered to enhance this compound degradation could improve bioremediation strategies for environments contaminated with terpenoid pollutants.
- Terpenoid Production : The enzymes involved in the conversion of this compound can be harnessed for biotechnological production of valuable terpenoids, which are important in pharmaceuticals and fragrances.
- Synthetic Biology : By integrating genes encoding enzymes from the Atu and Liu pathways into microbial hosts, researchers can create strains capable of converting renewable resources into high-value biochemicals.
特性
分子式 |
C31H52N7O17P3S |
|---|---|
分子量 |
919.8 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |
InChIキー |
VDDADDVBKMQECN-PBCNVRCISA-N |
異性体SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















